molecular formula C21H14FNO3 B11092573 3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid

3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid

Cat. No.: B11092573
M. Wt: 347.3 g/mol
InChI Key: WXCSPHXZUJQZIE-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluoro and methoxy group in the phenyl ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoro-4-methoxyaniline with a suitable aldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-1-carboxylic acid derivatives, while reduction could produce partially hydrogenated quinoline compounds.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid is unique due to the specific arrangement of the fluoro and methoxy groups on the phenyl ring, which enhances its chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H14FNO3

Molecular Weight

347.3 g/mol

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C21H14FNO3/c1-26-13-7-8-15(17(22)10-13)19-11-16(21(24)25)20-14-5-3-2-4-12(14)6-9-18(20)23-19/h2-11H,1H3,(H,24,25)

InChI Key

WXCSPHXZUJQZIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C(=O)O)F

Origin of Product

United States

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